molecular formula C11H15N3O2S B12727709 Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate CAS No. 111038-09-6

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate

Cat. No.: B12727709
CAS No.: 111038-09-6
M. Wt: 253.32 g/mol
InChI Key: MEMPWKDBMLRADF-CMDGGOBGSA-N
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Description

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate (molecular formula: C₁₁H₁₅N₃O₂S, molecular weight: 253.32 g/mol) is a heterocyclic compound featuring a pyrrolidinylidene core substituted with a cyanoacetate ester and a 2-amino-2-thioxoethyl group . Its structural complexity arises from the conjugation of multiple functional groups:

  • Cyanoacetate moiety: Enhances electrophilicity and reactivity in condensation reactions.
  • Pyrrolidinylidene ring: Introduces steric and electronic effects due to its cyclic imine structure.
  • 2-Amino-2-thioxoethyl group: Provides nucleophilic sulfur and amine sites for further functionalization.

This compound serves as a precursor for synthesizing pyridines and thieno[2,3-b]pyridines, as demonstrated in reactions with cyanothioacetamide and related reagents . Its unique architecture distinguishes it from simpler ethyl cyanoacetate derivatives, enabling diverse synthetic applications.

Properties

CAS No.

111038-09-6

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

ethyl (2E)-2-[1-(2-amino-2-sulfanylideneethyl)pyrrolidin-2-ylidene]-2-cyanoacetate

InChI

InChI=1S/C11H15N3O2S/c1-2-16-11(15)8(6-12)9-4-3-5-14(9)7-10(13)17/h2-5,7H2,1H3,(H2,13,17)/b9-8+

InChI Key

MEMPWKDBMLRADF-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN1CC(=S)N)/C#N

Canonical SMILES

CCOC(=O)C(=C1CCCN1CC(=S)N)C#N

Origin of Product

United States

Preparation Methods

Reaction Scheme Summary

$$
\text{Monochloroacetic ester} + \text{HCN} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{Cyanoacetic ester}
$$

Key Data from Literature

Parameter Typical Range/Value
Base Tertiary amines (e.g., triethylamine)
Solvent DMF, DMAc, acetonitrile, DMSO
Temperature 0–60 °C (preferred)
Pressure 0.9–10 bar
Reaction time ~1 hour
Yield Selectivity ~85% at 50% conversion
Purification Fractional distillation or crystallization

This method avoids the use of solid sodium cyanide and complex salt disposal, improving safety and economy.

Synthesis of the Pyrrolidine Moiety with Amino and Thioxo Substituents

The pyrrolidine ring substituted with amino and thioxo groups is synthesized via multi-step processes involving:

  • Starting material: 4-hydroxybutyraldehyde or related aldehydes.
  • Key reagents: Ethylamine (or similar amines), cyanide sources, and acid or base catalysts.
  • Reaction types: Annulation (ring closure), Henry asymmetric reaction, sulfonylation, reduction, and glycosylation.
  • Conditions: Acid or base catalysis, reflux or controlled temperature (25–100 °C), reaction times from 2 to 15 hours depending on the step.
  • Yields: High conversion rates reported for industrial processes.

Industrial Preparation Highlights

  • 4-hydroxybutyraldehyde reacts with ethylamine under acid catalysis to form substituted 1-ethyl pyrrolidine intermediates.
  • Subsequent reactions with cyanide under acid or base catalysis yield 1-ethyl-2-cyanopyrrolidine derivatives.
  • Reduction of nitro or cyano groups leads to the amino and thioxo functionalities.
  • The molar ratios of reactants are carefully controlled, typically around 1:1:1 for aldehyde:amine:cyanide.
  • Reaction times for annulation and cyanide addition range from 4 to 10 hours, with optimal times around 6–8 hours.

Reaction Scheme Summary

$$
\text{4-Hydroxybutyraldehyde} + \text{Ethylamine} + \text{Cyanide} \xrightarrow[\text{Acid/Base}]{\text{Reflux, 4-10 h}} \text{1-ethyl-2-aminomethylpyrrolidine derivatives}
$$

Step Conditions Notes
Annulation Acid catalysis, reflux 4–10 h Forms substituted pyrrolidine
Cyanide addition Acid/base catalysis, reflux 4–10 h Generates cyano-substituted pyrrolidine
Reduction Electrochemical or chemical methods Converts nitro/cyano to amino/thioxo

This method is industrially viable, offering high conversion from inexpensive raw materials and minimizing purification steps.

Electrochemical Reduction to Aminomethylpyrrolidine

An alternative or complementary step involves electrochemical reduction of nitro-substituted pyrrolidine intermediates to the corresponding aminomethyl derivatives:

  • Apparatus: H-type glass electrolytic cell with copper cathode and lead or nickel alloy anode.
  • Electrolyte: Saturated aqueous sodium carbonate with methanol.
  • Conditions: Controlled current (~1 A), temperature 20–23 °C, CO2 bubbling to maintain pH.
  • Duration: 2.5 hours typical.
  • Workup: Acidification, solvent removal, basification, ether extraction, drying, and distillation.
  • Yield: Approximately 78% isolated yield reported.

This method provides a clean, efficient reduction step suitable for scale-up.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Reagents/Materials Yield/Selectivity Notes
Cyanoacetic ester formation Cyanidation of monochloroacetic ester Monochloroacetic ester, HCN, base ~85% selectivity Polar aprotic solvents, 0–60 °C
Pyrrolidine ring annulation Acid/base catalyzed annulation 4-Hydroxybutyraldehyde, ethylamine High conversion 4–10 h reflux, molar ratio ~1:1
Cyanide addition to pyrrolidine Acid/base catalysis Cyanide source High conversion Controlled molar ratios, 4–10 h reflux
Electrochemical reduction Electrolysis in carbonate/methanol solution Nitro-substituted pyrrolidine ~78% yield 1 A current, 20–23 °C, 2.5 h

Chemical Reactions Analysis

Ethyl thiooxamate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly in colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound's structure allows it to induce cytotoxic effects, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : The thioxo group in the compound is associated with antimicrobial activity, which has been observed in related compounds. This suggests potential applications in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Alkylation Reactions : Utilizing starting materials such as ethyl chloroacetate and various amines.
  • Cyclization Processes : Leading to the formation of the pyrrolidine ring structure.

The ability to modify this compound through synthetic chemistry opens pathways for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Study 1: Antitumor Screening

In a recent study, various derivatives of the compound were screened against human cancer cell lines. The results indicated that certain modifications increased cytotoxicity, with IC50 values demonstrating significant activity against HCT-116 and HepG-2 cells. For instance, one derivative exhibited an IC50 of 10.72 µM against colon carcinoma cells, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related thioxo compounds. The study found that modifications similar to those in this compound enhanced activity against various bacterial strains. This reinforces the idea that the thioxo group plays a crucial role in biological interactions .

Mechanism of Action

The mechanism of action of Ethyl thiooxamate involves the inhibition of threonine synthase activity in plants. By inhibiting this enzyme, the compound disrupts the synthesis of essential amino acids, leading to the stunted growth and development of the target plants . This mechanism makes it effective as a herbicide and insecticide.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs vary in core heterocycles, substituents, and functional groups. Key comparisons include:

Table 1: Structural Comparison of Ethyl Cyanoacetate Derivatives
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol)
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate (Target) C₁₁H₁₅N₃O₂S Cyanoacetate, pyrrolidinylidene, thioamide 253.32
Ethyl cyanoacetate C₅H₇NO₂ Cyanoacetate ester 113.12
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate C₁₈H₁₅N₂O₅S Thiazolidinone, cyanoacetate, methoxy 371.39
6-Amino-4-phenyl-2-thioxopyrimidine C₁₀H₈N₃S Pyrimidine, thioxo, amino 205.26

Key Observations :

  • The target compound integrates a pyrrolidinylidene ring, absent in simpler analogs like ethyl cyanoacetate, which may influence steric hindrance and electronic delocalization .
  • The thiazolidinone derivative () replaces pyrrolidinylidene with a thiazolidinone ring, altering ring strain and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s thioamide group enhances nucleophilicity, enabling reactions with diverse electrophiles (e.g., cyanothioacetamide) that ethyl cyanoacetate cannot undergo .
  • Ethyl cyanoacetate’s lower pKa (compared to ethyl malonate or acetoacetate) allows activation under milder basic conditions, favoring Knoevenagel condensations .
  • In contrast, ethyl cyanoacetate failed to react with 1,3-diarylureas due to their weak nucleophilicity, highlighting limitations overcome by the target compound’s substituents .

Biological Activity

Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate, identified by its CAS number 111038-09-6, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H15N3O2S. Its structure includes a pyrrolidine ring and a thioxo group, which contribute to its reactivity and interaction with biological targets. The presence of cyano and thioxo functional groups enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties effective against various bacterial strains.
  • Antioxidant Properties : The thioxo group may contribute to antioxidant activity, which is crucial in mitigating oxidative stress in cells.
  • Cytotoxicity : There are indications that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies have been conducted to understand its binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking and spectroscopic methods are employed to elucidate these interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl cyanoacetate with appropriate amines under controlled conditions to yield the desired product. The following table summarizes the synthesis steps:

StepReactionConditions
1Condensation of ethyl cyanoacetate with amineReflux in organic solvent
2Isolation of productFiltration and recrystallization
3CharacterizationNMR, MS, IR spectroscopy

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of this compound were tested on human cancer cell lines. The findings revealed that at certain concentrations, the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

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